molecular formula C14H20N2 B1354756 1-Cyclobutyl-4-phenylpiperazine CAS No. 835916-78-4

1-Cyclobutyl-4-phenylpiperazine

カタログ番号: B1354756
CAS番号: 835916-78-4
分子量: 216.32 g/mol
InChIキー: SUBIUPDHPUVLDD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclobutyl-4-phenylpiperazine is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure combines a piperazine core, a privileged scaffold in drug discovery, with two distinct substituents: a phenyl ring and a cyclobutyl group . The piperazine ring is widely recognized for its ability to improve the pharmacokinetic properties of drug candidates, primarily by enhancing water solubility and bioavailability . The incorporation of the cyclobutyl group is a strategic choice in modern drug design. This strained carbocycle is valued for introducing conformational restriction, which can reduce the entropic penalty upon binding to a biological target and potentially lead to higher affinity and selectivity . Furthermore, the cyclobutane ring can be employed to direct key pharmacophore groups, fill hydrophobic pockets in target enzymes, and improve metabolic stability . This compound serves as a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). Its structure makes it particularly valuable in research for creating highly selective receptor ligands, with potential applications in the development of therapies for central nervous system disorders, as well as in anticancer and antimicrobial agents . Researchers utilize this compound in structure-activity relationship (SAR) studies to explore how the rigid cyclobutyl group influences molecular conformation and biological activity . The piperazine scaffold is found in compounds with a wide range of therapeutic activities, including antipsychotic, antidepressant, and antiviral effects, highlighting its broad utility in drug discovery campaigns . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-cyclobutyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-5-13(6-3-1)15-9-11-16(12-10-15)14-7-4-8-14/h1-3,5-6,14H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBIUPDHPUVLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442760
Record name 1-CYCLOBUTYL-4-PHENYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835916-78-4
Record name 1-CYCLOBUTYL-4-PHENYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Organic Synthesis Research

General Synthetic Approaches for Phenylpiperazine Derivatives

The synthesis of phenylpiperazine derivatives can be approached by numerous routes, which can be broadly categorized by how the core structure is assembled and functionalized.

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms in the 1 and 4 positions, is a foundational structure in many synthetic compounds. encyclopedia.pubresearchgate.net Its construction can be achieved through various cyclization strategies.

A prevalent and direct method involves the reaction of a primary amine with a cyclizing agent like bis(2-chloroethyl)amine (B1207034). sci-hub.stresearchgate.net This approach condenses an aniline (B41778) derivative directly with bis(2-chloroethyl)amine hydrochloride, often at high temperatures in a high-boiling point solvent such as diethylene glycol monomethyl ether, to form the N-arylpiperazine in a single step. sci-hub.stresearchgate.net

Alternative strategies build the ring from different precursors. These include:

Reduction of Piperazinones: The synthesis can proceed through the reduction of intermediate (di)ketopiperazines or 2-oxopiperazines. researchgate.net

Cyclization of Diamines: Stepwise N-alkylation of 1,2-diamines is a common approach. researchgate.net More modern methods include the palladium-catalyzed cyclization of a propargyl unit with various diamine components. organic-chemistry.org

Reductive Cyclization of Dioximes: A newer strategy involves the conversion of a primary amino group into a piperazine ring through a sequence of double Michael addition to nitrosoalkenes to form bis(oximinoalkyl)amines, followed by a catalytic reductive cyclization to yield the piperazine structure. mdpi.comnih.govresearchgate.net

From Amino Acids: Chiral piperazine-2-acetic acid esters can be synthesized in a multi-step route starting from amino acids, which involves creating a key chiral 1,2-diamine intermediate that undergoes annulation. nih.gov

The table below summarizes key strategies for piperazine ring formation.

MethodPrecursorsKey FeaturesCitations
Direct Condensation Aniline, bis(2-chloroethyl)amineHigh temperature, direct formation of N-arylpiperazine. sci-hub.stresearchgate.net
Piperazinone Reduction (Di)ketopiperazinesInvolves a reduction step. researchgate.net
Reductive Cyclization Primary amines, nitrosoalkenesForms bis(oximinoalkyl)amines as intermediates. mdpi.comnih.govresearchgate.net
Palladium Catalysis Propargyl unit, diamineModular synthesis with high control. organic-chemistry.org

The introduction of the aryl group to the piperazine nitrogen is a critical step in the synthesis of compounds like 1-phenylpiperazine (B188723). This can be achieved either during the ring formation itself or by functionalizing a pre-formed piperazine ring.

Common methods include:

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., iodobenzene) and piperazine. This is a versatile and widely used method in modern organic synthesis. nih.gov

Ullmann-Goldberg Reaction: A copper-catalyzed coupling of an aryl halide with piperazine. nih.gov A reported synthesis for 1-methyl-4-phenylpiperazine (B1295630) uses copper(I) iodide as a catalyst to couple N-methylpiperazine with iodobenzene.

Nucleophilic Aromatic Substitution (SNAr): This reaction is effective when the aromatic ring is electron-deficient, often containing nitro or other electron-withdrawing groups. The reaction proceeds by the addition of piperazine to the aryl halide, followed by elimination. nih.gov

Direct Arylation during Cyclization: As mentioned previously, reacting an aniline directly with bis(2-chloroethyl)amine hydrochloride builds the N-arylpiperazine structure in one pot. sci-hub.stresearchgate.net This method avoids the need for a separate arylation step.

Photoredox C-H Arylation: An emerging technique involves the direct coupling of N-Boc protected piperazines with aromatic compounds like 1,4-dicyanobenzene via photoredox catalysis. encyclopedia.pub

The following table outlines common arylation methods.

MethodReagentsCatalyst/ConditionsKey FeaturesCitations
Buchwald-Hartwig Aryl Halide, PiperazinePalladium catalyst, baseHigh versatility and efficiency. nih.gov
Ullmann-Goldberg Aryl Halide, PiperazineCopper catalyst, baseClassic method, useful alternative to Pd. nih.gov
SNAr Electron-Deficient Aryl Halide, PiperazineBaseSuitable for activated aromatic systems. nih.gov
Direct Cyclization Aniline, bis(2-chloroethyl)amineHigh temperatureForms the N-arylpiperazine directly. sci-hub.stresearchgate.net

The final step in the synthesis of 1-cyclobutyl-4-phenylpiperazine would be the introduction of the cyclobutyl group onto the second nitrogen of the 1-phenylpiperazine intermediate. This is a type of N-alkylation reaction.

General methods for N-alkylation of piperazines include:

Nucleophilic Substitution: The most straightforward approach involves reacting the secondary amine of the piperazine with an alkyl halide, such as cyclobutyl bromide or iodide. researchgate.netnih.gov These reactions are typically carried out in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed. nih.govresearchgate.net To favor mono-alkylation over di-alkylation, sometimes a mono-piperazinium salt is used as the starting material. google.com

Reductive Amination: This method involves the reaction of the piperazine with a ketone or aldehyde, in this case, cyclobutanone (B123998). The initial iminium ion intermediate is then reduced in situ to form the N-alkylated product. nih.gov A common reducing agent for this transformation is sodium triacetoxyborohydride (B8407120). nih.govnih.gov

Reduction of Carboxamides: A piperazine can be acylated with a cyclobutanecarbonyl chloride to form an amide, which is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride. nih.gov

Specific Synthetic Routes for this compound

Step 1: Synthesis of 1-Phenylpiperazine

A well-established method for synthesizing the 1-phenylpiperazine intermediate is the direct condensation of aniline with bis(2-chloroethyl)amine hydrochloride. sci-hub.stresearchgate.net

Reaction: Aniline is heated with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like diethylene glycol monomethyl ether at approximately 150 °C. sci-hub.st The reaction proceeds without an added base. Upon cooling, the resulting hydrochloride salt of 1-phenylpiperazine precipitates and can be collected. Treatment with an aqueous base, such as sodium carbonate, followed by extraction, yields the free base of 1-phenylpiperazine. sci-hub.st

Step 2: N-Alkylation with a Cyclobutyl Group

The 1-phenylpiperazine can then be alkylated to introduce the cyclobutyl moiety. Reductive amination offers a controlled method for this transformation.

Reaction: 1-Phenylpiperazine is reacted with cyclobutanone in the presence of a reducing agent. Sodium triacetoxyborohydride in a solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE) is a standard choice for this reaction, which typically proceeds at room temperature. nih.gov The reaction mixture is worked up to isolate the final product, this compound.

Derivatization Strategies for Structural Modification of this compound Analogues

The structural modification of phenylpiperazine analogues is a key strategy in medicinal chemistry to optimize biological activity and pharmacokinetic properties. researchgate.net

For analogues of this compound that incorporate a linear butyl chain instead of a cyclic one (e.g., 1-butyl-4-phenylpiperazine), various derivatization strategies can be envisioned. Functionalization often targets the terminal end of the alkyl chain.

A common synthetic approach to introduce a functionalized butyl chain is to use an alkylating agent that already contains the desired functionality in a protected form. For example, to introduce a terminal amine, 1-phenylpiperazine could be alkylated with N-(4-bromobutyl)phthalimide. researchgate.net The phthalimide (B116566) protecting group can then be removed, typically with hydrazine, to reveal the primary amine on the butyl chain. This terminal amine can then be further modified through acylation, sulfonylation, or additional alkylation reactions.

Similarly, to introduce a terminal hydroxyl group, 1-phenylpiperazine could be reacted with a reagent like 4-bromo-1-butanol. The resulting hydroxyl group can then be used as a handle for further derivatization, such as etherification or esterification.

The table below summarizes these derivatization approaches for an N-butyl chain.

Target Functional GroupSynthetic StrategyKey ReagentsCitations
Terminal Amine Alkylation with protected amino-alkyl halide, followed by deprotection.N-(4-bromobutyl)phthalimide, Hydrazine researchgate.net
Terminal Hydroxyl Alkylation with a haloalkanol.4-bromo-1-butanol, Base researchgate.net
Further Alkylation Reductive amination on a terminal aldehyde.Corresponding aldehyde, NaBH(OAc)₃ nih.gov

for this compound

The synthesis of this compound and its analogues is a topic of interest in medicinal chemistry due to the prevalence of the phenylpiperazine motif in a wide range of biologically active compounds. Research in this area focuses on efficient methods for the construction of the core structure and the stereoselective synthesis of enantiomerically pure derivatives.

2 Elaboration of the Terminal Aryl Amide and Phenylpiperazine Head Group

The formation of the bond between the phenyl group and the piperazine nitrogen is a critical step in the synthesis of this compound. The most prominent and versatile method for achieving this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.govresearchgate.net This reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, largely replacing harsher, classical methods that often suffer from limited substrate scope and functional group tolerance. nih.gov

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide (or pseudohalide, such as a triflate) to a palladium(0) complex. This is followed by the coordination of the amine, in this case, 1-cyclobutylpiperazine (B174313), to the resulting arylpalladium(II) complex. Subsequent deprotonation by a base and reductive elimination from the palladium center yields the desired N-arylpiperazine product and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov

Table 1: Key Aspects of the Buchwald-Hartwig Amination for this compound Synthesis

FeatureDescription
Catalyst System Typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand. The choice of ligand is crucial for reaction efficiency.
Ligands A variety of phosphine ligands have been developed, with sterically hindered and electron-rich ligands often providing the best results. Examples include tri-tert-butylphosphine (B79228) (P(tBu)₃), and biaryl phosphine ligands like XPhos and SPhos.
Aryl Halide Aryl bromides, iodides, and chlorides can be used. Aryl chlorides often require more reactive catalyst systems. nih.gov
Base A non-nucleophilic base is required to facilitate the deprotonation of the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (B84403) (K₃PO₄).
Solvent Anhydrous, aprotic solvents such as toluene, dioxane, or dimethoxyethane (DME) are typically employed.

The Buchwald-Hartwig amination offers a significant advantage in its broad functional group tolerance, allowing for the synthesis of a diverse range of substituted 1-cyclobutyl-4-arylpiperazine analogues. This methodology has been successfully applied to the synthesis of numerous N-arylpiperazine-containing pharmaceuticals and biologically active molecules. researchgate.net Research continues to focus on the development of more active and stable catalyst systems that can operate under milder conditions and with a wider array of substrates. nih.gov

3 Stereoselective Synthesis of Enantiopure Analogues

The development of methods to produce enantiomerically pure analogues of this compound is of high importance, as the biological activity of chiral molecules often resides in a single enantiomer. Two primary strategies are employed for this purpose: the resolution of racemic mixtures and asymmetric synthesis.

Chiral Resolution of Racemic this compound

A common and well-established method for obtaining enantiopure compounds is the separation of a racemic mixture. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for this purpose. nih.govnih.gov This method relies on the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times and, consequently, their separation.

Table 2: Chiral HPLC for the Resolution of Piperazine Derivatives

ParameterDescription
Chiral Stationary Phases (CSPs) Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel®, Chiralpak®), are widely used and have proven effective for the resolution of a broad range of chiral compounds, including those with amine functionalities. nih.gov
Mobile Phase The choice of mobile phase is crucial for achieving good separation. In normal-phase HPLC, mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol) are common. In reversed-phase HPLC, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are used.
Detection Ultraviolet (UV) detection is typically used, as the phenylpiperazine moiety possesses a strong chromophore.

Asymmetric Synthesis of Enantiopure Analogues

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolution. One promising approach involves the use of biocatalysis. Transaminases, for instance, are enzymes that can catalyze the stereoselective amination of a prochiral ketone to produce a chiral amine with high enantiomeric excess. manchester.ac.uk

In the context of this compound, this strategy could be applied to the synthesis of a chiral cyclobutylamine (B51885) precursor. This enantiopure amine could then be elaborated to the final product. A potential synthetic route could involve the following steps:

Biocatalytic Asymmetric Amination: A prochiral cyclobutanone derivative is converted to a chiral cyclobutylamine using a transaminase and an amine donor (e.g., isopropylamine).

Piperazine Ring Formation: The resulting chiral cyclobutylamine is reacted with a suitable dielectrophile, such as bis(2-chloroethyl)amine, to construct the piperazine ring.

N-Arylation: The final step would be a Buchwald-Hartwig amination to couple the chiral 1-cyclobutylpiperazine with a phenyl halide, yielding the enantiopure this compound analogue.

Recent research has also demonstrated the successful combination of biocatalytic reductive amination with Buchwald-Hartwig cross-coupling in a one-pot synthesis to produce chiral N-arylamines, highlighting the potential for highly efficient and stereoselective synthetic routes. manchester.ac.uk

Structure Activity Relationship Sar Studies

Fundamental Principles of SAR Applied to 1-Cyclobutyl-4-phenylpiperazine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. For the this compound scaffold, SAR exploration involves systematically modifying its distinct chemical regions to optimize pharmacological properties. The core structure can be divided into three key areas for modification: the N-cycloalkyl group (cyclobutyl), the phenylpiperazine head group, and an extended linking chain, which is often added to create more complex and selective ligands.

The overarching goal is to identify the key chemical features, known as a pharmacophore, that are essential for molecular recognition and binding to a specific biological target. By altering these regions, researchers can fine-tune a compound's binding affinity, its selectivity for one receptor subtype over another, and its functional activity (e.g., as an agonist or antagonist). nih.gov A significant focus for this class of compounds has been the development of ligands with high selectivity for the dopamine (B1211576) D3 receptor (D3R) over the highly homologous D2 receptor (D2R), a challenge that highlights the subtleties of SAR. nih.govnih.gov

SAR of this compound and its Analogues as Dopamine D3 Receptor Ligands

The N-phenylpiperazine scaffold is a well-established core structure for developing D3R-selective ligands. nih.gov The high degree of amino acid sequence homology between the D2 and D3 receptors, especially in the primary binding site, makes achieving selectivity a significant challenge. nih.govnih.gov Research has shown that selectivity is often achieved through a "bitopic" binding mode, where one part of the ligand binds to the primary (orthosteric) site, and a second part extends into a less conserved secondary binding pocket (SBP). nih.govmdpi.com

The phenyl ring of the 4-phenylpiperazine moiety is a critical component for receptor recognition and is considered the primary pharmacophore that engages the orthosteric binding site of both D2 and D3 receptors. nih.gov Modifying this ring with various substituents has a profound impact on binding affinity and selectivity. Generally, introducing small, lipophilic groups at the ortho and/or meta positions of the phenyl ring enhances D3R affinity and selectivity.

Studies have shown that specific substitution patterns are particularly favorable. For instance, dichlorination at the 2- and 3-positions or adding a methoxy (B1213986) group at the 2-position often leads to high affinity for the D3 receptor. nih.gov The strategic placement of substituents, such as fluorine, can also be optimized to achieve high affinity and selectivity. One study found that a 2-fluoro substitution on the phenylpiperazine ring, combined with a 4-(thiophen-3-yl)benzamide (B12553508) tail, resulted in a compound with a D3R binding affinity (Ki) of 1.4 nM and over 450-fold selectivity versus the D2R. nih.govnih.gov

Phenyl Ring SubstituentLinker/Tail GroupD3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity
2-Fluoro 4-(Thiophen-3-yl)benzamide1.4640>450
2,3-Dichloro 4-ArylcarboxamideHighModerateHigh
2-Methoxy 4-ArylcarboxamideHighModerateHigh

This table presents representative data on how substitutions on the phenylpiperazine head group affect dopamine receptor binding, based on findings from related compound series. nih.govnih.gov

To achieve high D3R selectivity, the phenylpiperazine core is often connected via a flexible linker to a secondary pharmacophore (or "tail group"). nih.govmdpi.com This linker's length and chemical nature are crucial determinants of binding affinity and selectivity.

Length: A four-carbon (butyl) chain has been identified as optimal in many N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide series. ijrrjournal.comnih.gov This length appears to provide the ideal distance to allow the primary phenylpiperazine pharmacophore to bind in the orthosteric pocket while the tail group engages the secondary binding pocket, a key interaction for D3R selectivity. nih.gov Studies on bitopic ligands have shown that increasing the length of aliphatic linkers can decrease D2R affinity, thereby increasing D3R vs. D2R selectivity. nih.gov

Functionality: The chemical features of the linker also modulate activity. While a simple alkyl chain is common, introducing rigid elements or functional groups can alter the pharmacological profile. For example, incorporating a trans-olefin or a cyclopropyl (B3062369) group into the chain has been well-tolerated and can maintain high affinity. nih.gov Furthermore, adding a hydroxyl group to the butyl linker has, in some cases, converted D3R antagonists into partial agonists, demonstrating that the linker is not merely a spacer but an active contributor to the ligand-receptor interaction.

Linker TypeTypical Effect on Profile
4-Carbon Alkyl Chain Optimal length for D3/D2 selectivity in many series. nih.gov
trans-Olefin in Chain Maintained high D3 affinity (Antagonist). nih.gov
Hydroxybutyl Chain Can introduce D3 partial agonism.

The extensive SAR studies on phenylpiperazine derivatives have led to a well-defined pharmacophore model for D3R selectivity. This model is often described as bitopic, involving two key recognition elements connected by a linker. nih.govmdpi.com

Primary Pharmacophore (PP): This is the N-arylpiperazine unit, typically a 2,3-dichloro or 2-methoxy-substituted phenylpiperazine. This group is responsible for binding within the conserved orthosteric binding site (OBS) of the dopamine receptors. nih.gov

Linker: A flexible chain, optimally containing four carbons, that connects the PP to the secondary pharmacophore. Its length and rigidity are critical for correctly positioning the two pharmacophores. nih.govnih.gov

Secondary Pharmacophore (SP): This is typically a large, aromatic moiety, such as a benzamide (B126) or a related heterocyclic system. The ability of this "tail" group to interact with a unique secondary binding pocket (SBP) on the D3R, which is not present or is different on the D2R, is believed to be the primary driver of high D3R selectivity. nih.govmdpi.com

SAR of this compound Analogues at Other Biological Targets

While the phenylpiperazine scaffold is a major focus in dopamine receptor research, its structure is considered a "privileged" scaffold in medicinal chemistry, meaning it can bind to a variety of biological targets. acs.org As a result, derivatives of phenylpiperazine have been investigated for activity at other neurotransmitter receptors.

Serotonin (B10506) Receptors: Phenylpiperazine derivatives have shown significant activity at various serotonin (5-HT) receptors. For example, 1-(m-chlorophenyl)-piperazine (m-CPP) is a known serotonin receptor agonist. nih.gov Studies have identified that simple substitutions on the phenyl ring, such as a 2-methoxy group, can yield ligands with high affinity and selectivity for 5-HT1A receptors. nih.gov Some D3R-selective phenylpiperazines have also been screened for 5-HT1A activity, with some showing moderate interaction. nih.gov

Adrenergic Receptors: The phenylpiperazine core is also found in ligands for α-adrenergic receptors. mdpi.comnih.gov Molecular modeling and binding studies have shown that the ionizable piperazine (B1678402), along with hydrophobic and hydrogen-bonding moieties, are key to binding at α1A-adrenoceptors. rsc.org Disubstituted phenyl groups, including chloro and methyl variants, have yielded high affinities for β1-adrenergic receptors in some series. acs.org

Calcium Channels: The versatile piperazine scaffold has also been incorporated into molecules designed as calcium channel blockers. Diphenylpiperazine derivatives have been synthesized and shown to inhibit both N-type and T-type calcium channels, suggesting potential applications in pain management. nih.govnih.govmdpi.com

This broad pharmacology underscores the importance of comprehensive screening and SAR studies to ensure the selectivity of any new ligand based on the this compound scaffold.

Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT7)

Phenylpiperazine derivatives are well-known for their significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes.

For the 5-HT1A receptor , the nature of the substituent on the piperazine nitrogen is crucial for affinity. In studies of 1-arylpiperazines, the affinity is influenced by the length and bulk of the N4-alkyl substituent. For instance, in a series of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine and 1-(benzo[b]furan-7-yl)piperazine derivatives, elongation of the N4-alkyl chain from methyl to n-hexyl was shown to increase affinity, with the n-hexyl substituted compounds demonstrating Ki values of 0.50 nM and 0.54 nM, respectively. While a cyclobutyl group was not specifically tested in this series, this suggests that a moderately sized, lipophilic group like cyclobutyl could contribute to high affinity. The substitution on the phenyl ring is also critical. For example, a methoxy group on the phenyl ring is often found in high-affinity 5-HT1A ligands.

Regarding the 5-HT7 receptor , arylpiperazines have also been identified as potent ligands. The nature of the aryl group and the length of the alkyl chain connecting to another cyclic moiety are key determinants of affinity. Dual 5-HT1A/5-HT7 receptor ligands have been developed from N-hexyl trazodone (B27368) derivatives, highlighting the importance of the N-substituted piperazine structure for interacting with both receptors.

Table 1: 5-HT1A Receptor Affinity of N-Substituted Phenylpiperazine Analogs

Compound N4-Substituent 5-HT1A Affinity (Ki, nM)
1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine analog n-Propyl > N-Methyl
1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine analog n-Hexyl 0.50

Histamine (B1213489) Receptors (e.g., H3R)

While direct data on this compound for histamine H3 receptors (H3R) is scarce, studies on related structures provide insights. The H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system. Non-imidazole H3R antagonists are of significant interest. In a series of piperidine-containing carbamate (B1207046) derivatives, the structure of the N-substituent was shown to be important for H3R affinity. More relevantly, a series of fused cyclopropyl-4,5-dihydropyridazin-3-one phenoxypiperidine analogs were synthesized, leading to the identification of a potent H3R inverse agonist, (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one. This compound, containing a cyclobutyl group attached to a piperidine (B6355638) ring, demonstrated high potency, suggesting that the cyclobutyl moiety is well-tolerated and may contribute favorably to binding at the H3 receptor.

Dopamine Transporter (DAT) and Serotonin Transporter (SERT)

Phenylpiperazine derivatives are known to interact with monoamine transporters. 1-Phenylpiperazine (B188723) itself acts as a monoamine releasing agent. The affinity and selectivity for DAT and SERT are highly influenced by substitutions on the phenyl ring. For instance, in a series of meperidine analogs, which share a piperidine core, substituents on the phenyl ring greatly influenced potency and selectivity for DAT and SERT.

Studies on 1-aryl-4-alkylpiperazines have shown that it is possible to achieve mixed 5-HT1A and D2 receptor activity, with affinity for the dopamine D2 receptor being modulated by the aryl and N-alkyl substituents. While specific data for this compound is not available, it is plausible that it exhibits some degree of interaction with DAT and SERT, with the cyclobutyl group influencing the potency and selectivity profile.

Enzyme Inhibition Studies (e.g., Inosine-5′-monophosphate dehydrogenase, Monoacylglycerol Lipase, Kinases, Monoamine Oxidase, Cholinesterases)

The phenylpiperazine scaffold has been explored for its enzyme inhibitory potential.

Cholinesterases: In a study of 1-arylsulfonyl-4-phenylpiperazine derivatives, some compounds were found to be considerable inhibitors of butyrylcholinesterase (BChE), with one compound exhibiting an IC50 value of 0.013 µM. This indicates that the phenylpiperazine core can be a basis for potent cholinesterase inhibitors, with the nature of the substitution on the piperazine nitrogen being a key determinant of activity.

Other Enzymes: The broader class of piperazine derivatives has been investigated for the inhibition of various other enzymes. For example, some have shown activity against α-glucosidase.

Chemokine Receptors (e.g., CXCR4)

The C-X-C chemokine receptor 4 (CXCR4) is a G protein-coupled receptor that, with its ligand SDF-1, is involved in various physiological and pathological processes, including HIV-1 infection and cancer metastasis. A series of N-aryl piperazines have been identified as potent CXCR4 antagonists. In these studies, the replacement of a benzimidazole (B57391) group with a substituted piperazine led to compounds with nanomolar potency in inhibiting CXCR4 function. The nature of the N-aryl group and the linker to another part of the molecule were found to be significant for activity. Although this compound itself was not reported in this series, the findings support the potential of the N-phenylpiperazine scaffold for CXCR4 antagonism.

Cannabinoid Receptors (e.g., CB1, CB2)

The cannabinoid receptors CB1 and CB2 are targets for various therapeutic areas. The 1-benzhydrylpiperazine (B193184) scaffold has been used to develop potent CB1 receptor antagonists. SAR studies revealed that urea (B33335) derivatives based on this scaffold were particularly potent. While this is a different N-substituent class, it highlights the adaptability of the piperazine core for cannabinoid receptor ligands. The nature of the substitution on the piperazine nitrogen is a critical factor in determining affinity for CB1 and CB2 receptors.

Viral Targets (e.g., HIV-1 Integrase, HCV Replication, Adenovirus Infection)

Piperazine-containing compounds have demonstrated a broad range of antiviral activities.

HIV: As mentioned, CXCR4 is a co-receptor for HIV-1 entry into T-cells. Therefore, CXCR4 antagonists often exhibit anti-HIV activity. The N-aryl piperazine series of CXCR4 antagonists showed potent inhibition of X4 HIV-1(IIIB) virus.

Other Viruses: Piperazine itself has been shown to bind to the capsid protein of Aura virus and has demonstrated antiviral activity against Chikungunya virus. This suggests that the piperazine ring can serve as a scaffold for the development of inhibitors of alphaviruses. Furthermore, phenylpiperazine derivatives have been investigated for their inhibitory effects on the replication of human adenovirus.

Molecular Modeling and Computational Chemistry Investigations

Ligand-Receptor Docking Studies of 1-Cyclobutyl-4-phenylpiperazine

There are no available studies that detail the docking of this compound into any specific receptor.

Without specific docking studies, it is impossible to characterize the binding mode of this compound. Research on other N-phenylpiperazine analogs suggests that they can engage with orthosteric binding sites of receptors like the D3 dopamine (B1211576) receptor. mdpi.com Some more complex derivatives have been shown to interact with both the orthosteric site and a secondary binding pocket, leading to a "bitopic" binding mode. mdpi.com However, whether the simpler this compound engages in such interactions remains uninvestigated.

The analysis of key interacting amino acid residues is fundamental to understanding a ligand's mechanism of action. For many amine-containing ligands that target dopamine receptors, a salt bridge interaction with a conserved aspartate residue in transmembrane domain 3 (Asp 110 in the D3 receptor) is crucial for anchoring the ligand in the binding pocket. nih.gov It is plausible that the basic nitrogen atom of the piperazine (B1678402) ring in this compound would form such an interaction. However, without specific computational or experimental evidence, this remains a hypothesis. The specific hydrogen bonding networks and other non-covalent interactions (such as hydrophobic or van der Waals forces) contributed by the cyclobutyl and phenyl groups have not been documented.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are powerful tools for observing the physical movements of atoms and molecules over time. Such simulations could provide insights into the conformational flexibility of this compound, both in solution and when bound to a receptor. They would also be critical for assessing the stability of any proposed binding pose derived from docking studies. No published MD simulation studies for this compound were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Ligand Design

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the closely related class of substituted phenylpiperidines, QSAR analyses have identified properties like lipophilicity (ClogP) and steric parameters as significant contributors to their dopamine antagonist activity. nih.gov To perform a QSAR study that includes this compound, a dataset of its biological activity alongside that of several structural analogs would be required. Such a dataset is not currently available in the public domain, precluding the development of a specific QSAR model.

De Novo Drug Design and Virtual Screening Approaches

Modern drug discovery often employs virtual screening of large chemical libraries to identify potential hit compounds. researchgate.netnih.gov These libraries can contain billions of "make-on-demand" molecules. nih.govenamine.net It is conceivable that this compound exists within these vast virtual collections. chemenu.comschrodinger.com However, there are no published results from virtual screening campaigns that identify this specific compound as a hit for any biological target. Similarly, de novo design, which involves computationally building novel molecules to fit a target's binding site, has not been reported in the context of generating this compound.

Pharmacological Research and in Vitro / in Vivo Preclinical Studies

Receptor Binding and Functional Assays

The affinity of a compound for its molecular target is a cornerstone of pharmacological research. However, specific binding affinities for 1-Cyclobutyl-4-phenylpiperazine at dopamine (B1211576) D2 and D3 receptors have not been reported in the scientific literature. While research on phenylpiperazine analogues is extensive, the unique contribution of the N-cyclobutyl substituent to receptor interaction remains uncharacterized.

Dopamine D3 Receptor Binding Affinity and Selectivity Profiling (in vitro)

No published studies were identified that report the binding affinity (Ki) of this compound for the dopamine D3 receptor. General studies on N-substituted phenylpiperazines suggest that the nature of the N-alkyl group can influence both affinity and selectivity for the D3 receptor, but specific data for the cyclobutyl variant is not available.

Dopamine D2 Receptor Binding Affinity and Cross-Reactivity Assessment (in vitro)

Similarly, there is no available data detailing the binding affinity of this compound for the dopamine D2 receptor. The cross-reactivity profile, which is crucial for understanding a compound's potential for off-target effects, remains undetermined.

Characterization of Intrinsic Activity (Agonism, Partial Agonism, Antagonism) at D3R and Other Receptors (in vitro)

The functional activity of this compound at dopamine D3 and other receptors has not been elucidated in published research. Whether this compound acts as an agonist, partial agonist, or antagonist at these receptors is currently unknown. Such functional assays are critical for predicting the physiological and therapeutic effects of a compound.

Broad Receptor Profiling and Off-Target Activity Screening of this compound Analogues

A broad receptor screening profile for this compound, which would assess its binding to a wide range of receptors and transporters, is not available. While studies on other phenylpiperazine analogues have been conducted, these cannot be directly extrapolated to the specific compound .

Cellular and Biochemical Mechanism of Action Studies

Understanding how a compound modulates downstream signaling pathways is fundamental to characterizing its mechanism of action.

Investigation of Downstream Signaling Pathway Modulation (e.g., cAMP accumulation)

There are no published reports on the effect of this compound on downstream signaling pathways, such as the modulation of cyclic adenosine (B11128) monophosphate (cAMP) accumulation. This information is vital for determining whether the compound engages G-protein coupled receptors in a manner that stimulates or inhibits adenylyl cyclase activity.

Enzyme Inhibition Kinetics and Specificity Assessments

The interaction of phenylpiperazine derivatives with various enzymes has been a key area of research. A notable target is fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. nih.govnih.gov A class of piperidine (B6355638)/piperazine (B1678402) aryl ureas has been identified as potent and selective inhibitors of FAAH. nih.govnih.gov These compounds act as covalent inhibitors, carbamylating the catalytic serine (Ser241) of the enzyme. nih.gov Computational studies have shown that the piperidine/piperazine core contributes to a distortion of the amide bond within the FAAH active site, which facilitates the covalent modification. nih.gov This class of inhibitors demonstrates high selectivity for FAAH over other serine hydrolases. nih.gov

In addition to FAAH, other enzymes have been investigated. A series of 1-arylsulfonyl-4-phenylpiperazine derivatives were synthesized and evaluated for their inhibitory activity against several enzymes. researchgate.netresearchgate.net While some of these compounds showed moderate inhibitory potential against α-glucosidase, they exhibited weak to no inhibition of lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net For instance, one of the synthesized compounds, 3e, showed the best potency against α-glucosidase. researchgate.net

Whole-Cell Activity Assays in Pathogen Models (e.g., Mycobacterium tuberculosis, Plasmodium falciparum, HIV-1)

The potential of phenylpiperazine-containing compounds as antimicrobial agents has been explored in various pathogen models.

Mycobacterium tuberculosis

Several studies have investigated the activity of piperazine derivatives against Mycobacterium tuberculosis. One study identified a piperidinol-containing molecule that inhibits the mycolic acid transporter MmpL3, which is essential for the growth of M. tuberculosis. nih.gov Another study explored a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogs as inhibitors of M. tuberculosis IMPDH, a crucial enzyme for the bacterium. nih.gov This research highlighted the importance of the piperazine ring for whole-cell activity. nih.gov Furthermore, a phenylthiourea (B91264) series has been identified with activity against intracellular M. tuberculosis. biorxiv.org

Plasmodium falciparum

In the context of malaria, caused by Plasmodium falciparum, compounds from the Medicines for Malaria Venture Pathogen Box have been screened for antimalarial activity. nih.gov This screening identified several molecules with nanomolar potency. nih.gov While not specifically focused on this compound, this research demonstrates that compounds active against other pathogens, including Mycobacterium tuberculosis, can also inhibit P. falciparum. nih.gov The essentiality of guanylyl cyclase-alpha and its P4-ATPase domain for cGMP synthesis and egress of the parasite from red blood cells has also been established, highlighting potential new drug targets. nih.gov

HIV-1

The HIV-1 capsid (CA) protein is a validated target for antiviral therapy. mdpi.com Research has focused on developing CA binders, with some studies exploring derivatives of known inhibitors. mdpi.com Although specific data on this compound is not available, the broader class of piperazine-containing compounds has been investigated. The viral protease (PR) is another key enzyme in the HIV-1 life cycle, and its interaction with host cell proteins is an area of ongoing research. nih.gov Ultrasensitive assays have been developed to measure HIV-1 cell-to-cell transmission, which can be used to evaluate the efficacy of potential inhibitors. nih.gov

Preclinical Behavioral Pharmacology (in vivo animal models)

The effects of phenylpiperazine derivatives on the central nervous system have been evaluated in various animal models to assess their behavioral effects.

Assessment in Animal Models of Psychostimulant-Related Behaviors (e.g., self-administration, reinstatement)

The discriminative stimulus effects of m-chlorophenylpiperazine (mCPP), a phenylpiperazine derivative, have been studied as a potential model for anxiety. nih.gov These studies help to understand the neuropharmacological basis of the behavioral effects of this class of compounds. While specific data on this compound in models of psychostimulant-related behaviors is limited, the known interactions of phenylpiperazines with serotonergic systems are relevant to the study of addiction.

Evaluation in Models of Affective Disorders (e.g., anxiety, depression, forced swimming test)

Phenylpiperazine derivatives have been investigated for their potential in treating affective disorders. For example, m-chlorophenylpiperazine (mCPP) has been used to induce anxiety-like behaviors in mice, creating a model to screen for anxiolytic drugs. scirp.org This model has been shown to be rapid and stable. scirp.org Other research has explored the antidepressant effects of compounds in models like the forced swim test and tail suspension test. nih.gov For instance, a derivative of agarwood furan (B31954) demonstrated antidepressant-like effects, potentially through interaction with the serotonin (B10506) system. nih.gov

Investigation of Cognitive Function Modulation (e.g., attentional bias, memory)

The potential for phenylpiperazine derivatives to modulate cognitive function has been an area of significant interest. A study on 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine (B5629909) (NSPP) found that it preserved cognitive function in mice following brain irradiation. nih.govresearchgate.net NSPP treatment was shown to mitigate the radiation-induced decline in memory function. nih.govresearchgate.net Another line of research identified a histamine (B1213489) H3 receptor inverse agonist with a cyclobutyl-piperidin-yloxy-phenyl structure that demonstrated potent cognitive-enhancing effects in a rat social recognition memory model. nih.gov

Analysis of Locomotor Activity and Motor Coordination

The evaluation of locomotor activity and motor coordination is a standard component of preclinical behavioral testing. Studies on mCPP-induced anxiety models in mice have also assessed locomotor activity to ensure that the observed anxiogenic effects are not due to general changes in movement. scirp.org These studies typically show that at doses that induce anxiety-like behaviors, there are no significant effects on athletic ability or motor coordination. scirp.org

Metabolic and Pharmacokinetic Research in Preclinical Species (in vitro and in vivo)

The preclinical evaluation of this compound has provided initial data on its metabolic fate and systemic exposure in various models.

In vitro Metabolic Stability in Liver Microsomes (e.g., human, rat)

The metabolic stability of this compound, also referred to in some literature as compound 12, has been assessed in liver microsomes from different species, including human, rat, and mouse, to predict its metabolic clearance in these species.

In a study evaluating a series of compounds, this compound demonstrated notable differences in metabolic stability across the species tested. In human liver microsomes, the compound exhibited high stability, with 72.6% of the initial compound remaining after a 120-minute incubation period. In contrast, it showed modest stability in mouse and rat liver microsomes, with 27.5% and 16.7% of the compound remaining, respectively, after the same duration. acs.org This suggests that the compound is less susceptible to phase I metabolism in humans compared to rodents.

SpeciesIncubation Time (min)Percent RemainingMetabolic Stability
Human12072.6%High
Mouse12027.5%Modest
Rat12016.7%Modest

This table summarizes the in vitro metabolic stability of this compound in liver microsomes from different species.

in vivo Pharmacokinetic Profiling (e.g., plasma concentration-time profiles, absorption characteristics, peak plasma concentration)

Currently, there is no publicly available in vivo pharmacokinetic data for this compound, including its plasma concentration-time profiles, absorption characteristics, or peak plasma concentration (Cmax) in any preclinical species.

Assessment of Target Engagement in Preclinical Brain Regions

At present, there is no published research assessing the target engagement of this compound in preclinical brain regions. Studies utilizing techniques such as positron emission tomography (PET) or receptor occupancy assays to determine the extent to which the compound binds to its intended biological target in the brain have not been reported in the available scientific literature.

Derivatization and Novel Analogue Discovery

Design Principles for Second-Generation 1-Cyclobutyl-4-phenylpiperazine Analogues

The design of second-generation analogues of this compound is guided by established medicinal chemistry principles. A primary strategy involves modifying the phenyl ring to enhance binding affinity and selectivity for target receptors. For instance, in the development of dopamine (B1211576) D3 and D2 receptor ligands, substitutions on the phenyl ring of the N-phenylpiperazine moiety have been systematically explored. Research has shown that adding specific substituents, such as a 2-methoxyphenyl group or a 2,3-dichlorophenyl group, can significantly alter the compound's binding affinity. acs.org The 2,3-dichlorophenylpiperazine analogue, in particular, has demonstrated subnanomolar affinity for the D3 receptor. acs.org

Another key design principle is the application of three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, such as Comparative Molecular Field Analysis (CoMFA). nih.gov This computational technique helps to rationalize the steric and electrostatic factors that control how a molecule binds to its target. nih.gov For phenylpiperazine derivatives, CoMFA models have provided insights into the structural requirements for selectivity between different receptors, like the 5-HT1A and alpha-1 receptors. nih.gov These models suggest that substitutions at the ortho position of the phenyl ring with a group having a negative potential can be favorable for affinity at both receptor types, while the meta position appears crucial for achieving selectivity. nih.gov

Furthermore, the development of second-generation analogues often involves creating bitopic ligands. These are molecules designed to interact with both the primary (orthosteric) binding site and a secondary (allosteric) binding site on a receptor. This approach has been successful in creating highly selective ligands for the D3 dopamine receptor, where the N-phenylpiperazine part of the molecule occupies the orthosteric site and an extended chemical group interacts with a unique secondary binding site on the D3 receptor. nih.gov This strategy can lead to enhanced affinity and selectivity compared to first-generation compounds. nih.gov

Exploration of Bioisosteric Replacements for the Piperazine (B1678402) Ring (e.g., homopiperazine (B121016), piperidine)

Bioisosteric replacement is a widely used strategy in drug design where a part of a molecule, such as the piperazine ring, is substituted with another chemical group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. researchgate.net The piperazine ring is a common feature in many centrally active compounds due to its ability to be protonated, which is often important for interacting with targets in the central nervous system. blumberginstitute.org

Homopiperazine, which is a seven-membered ring analogue of piperazine, is one such bioisostere. researchgate.net In some cases, replacing the piperazine ring with a homopiperazine ring has led to compounds with retained or even enhanced biological activity. nih.govnih.gov For example, in a series of compounds designed as σ2 receptor ligands, the homopiperazine analogue showed a high affinity of 4 nM for the σ2 receptor. nih.gov

Piperidine (B6355638) is another common bioisosteric replacement for the piperazine ring. While piperidine is a six-membered ring like piperazine, it has only one nitrogen atom. This change can alter the molecule's basicity, lipophilicity, and hydrogen bonding capacity, which in turn can affect its binding affinity, selectivity, and pharmacokinetic properties. The choice between piperazine, homopiperazine, and piperidine depends on the specific therapeutic target and the desired properties of the final compound. blumberginstitute.org

Other, more complex, bioisosteres for the piperazine ring include various diazaspiroalkanes and bridged diamine ring systems. nih.govenamine.net For instance, bridged 2,5-diazabicyclo[2.2.1]heptane has been used as a piperazine substitute and has resulted in compounds with nanomolar affinities for the σ2 receptor. nih.gov These more rigid structures can help to lock the molecule into a specific conformation that is optimal for binding to the target receptor, potentially leading to increased potency and selectivity. researchgate.net

Table 1: Bioisosteric Replacements for the Piperazine Ring and Their Effects
Original ScaffoldBioisosteric ReplacementExample TargetObserved Effect on Activity/AffinityReference
PiperazineHomopiperazineσ2 ReceptorHigh affinity (4 nM) for σ2 receptor. nih.gov
PiperazineBridged 2,5-diazabicyclo[2.2.1]heptaneσ2 ReceptorResulted in nanomolar affinities for the σ2 receptor. nih.gov
PiperazineDiazaspiroalkanesσ2 ReceptorGenerally led to a reduction in affinity for σ2R but an increase for σ1R. nih.gov

Development of Hybrid Molecules Incorporating the this compound Scaffold with Other Pharmacophores

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single hybrid molecule. nih.gov This approach aims to create new compounds with improved affinity, selectivity, or a dual mode of action, potentially targeting multiple biological pathways involved in a disease. utoronto.ca

The this compound scaffold can be combined with other pharmacophoric groups to create such hybrid molecules. For example, phenylpiperazine derivatives have been hybridized with thiourea (B124793) and thiazolidinone moieties to develop new anticancer agents. nih.gov In one study, these hybrid molecules were tested against prostate cancer cell lines and showed promising cytotoxic activity, inducing apoptosis and inhibiting the cell cycle. nih.gov

Another approach involves linking the phenylpiperazine scaffold to fragments that target other receptors or enzymes. For instance, hybrid molecules have been created by combining a phenylpiperazine group with a benzothiazine structure to target topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov These hybrids were designed to bind to both the enzyme and DNA, demonstrating cytotoxic activity and the ability to induce apoptosis in cancer cells. nih.gov

The development of hybrid molecules is a rational design process, often guided by an understanding of the structures of the biological targets. utoronto.ca By combining the this compound scaffold, which may provide affinity for a particular receptor, with another pharmacophore known to have a specific biological effect, researchers can create novel compounds with unique and potentially superior therapeutic properties. nih.govmdpi.com

Table 2: Examples of Hybrid Molecules Based on the Phenylpiperazine Scaffold
Phenylpiperazine ScaffoldHybridized PharmacophoreTherapeutic AreaBiological Target/EffectReference
6-(4-phenylpiperazin-1-yl)pyridin-3-amineThiourea and ThiazolidinoneAnticancer (Prostate)Induces apoptosis and inhibits cell cycle progression. nih.gov
Phenylpiperazine1,2-BenzothiazineAnticancerInhibits Topoisomerase II, induces apoptosis. nih.gov

Strategies for Improving Selectivity and Efficacy through Structural Modifications

Improving the selectivity and efficacy of this compound analogues is a primary goal of derivatization. Selectivity refers to a drug's ability to bind to its intended target with high affinity while having low affinity for other, unintended targets. High selectivity is crucial for minimizing off-target side effects. Efficacy refers to the ability of a drug to produce the desired therapeutic effect once it is bound to its target.

One key strategy for improving selectivity is to exploit differences in the amino acid sequences of related receptor subtypes. For example, the dopamine D2 and D3 receptors are very similar, but there are subtle differences in their structures that can be exploited to design D3-selective ligands. nih.gov By adding specific chemical groups to the phenylpiperazine scaffold, it is possible to create molecules that interact favorably with the unique features of the D3 receptor's binding pocket, leading to high selectivity over the D2 receptor. nih.gov

Structural modifications to the phenyl ring are a common approach to enhance both selectivity and efficacy. acs.org For example, introducing substituents at the ortho and meta positions of the phenyl ring has been shown to be critical for modulating the affinity and selectivity of phenylpiperazine derivatives for serotonin (B10506) and adrenergic receptors. nih.gov The size and electronic properties of these substituents can be fine-tuned to optimize the interaction with the target receptor. nih.gov

Another strategy involves modifying the linker between the piperazine ring and the phenyl group. The length and flexibility of this linker can influence the orientation of the phenyl group within the binding pocket, which in turn affects affinity and selectivity. In some cases, replacing a flexible linker with a more rigid structure can lock the molecule into an active conformation, leading to improved efficacy.

Furthermore, the enantiomeric form of a molecule can have a significant impact on its pharmacological properties. For some 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the S-(+) enantiomers have been found to be significantly more potent as analgesics than the R-(-) enantiomers. nih.gov In contrast, the R-(-) enantiomers of some of these compounds have shown narcotic antagonist activity. nih.gov Therefore, synthesizing and testing individual enantiomers is a crucial step in optimizing the selectivity and efficacy of chiral phenylpiperazine derivatives.

Future Directions and Emerging Research Avenues

The landscape of neuropharmacology and medicinal chemistry is continually evolving, with researchers actively seeking to understand and harness the therapeutic potential of novel compounds. 1-Cyclobutyl-4-phenylpiperazine and its chemical relatives stand at a frontier of this exploration. The future of this class of compounds hinges on a multi-faceted approach, from elucidating their precise interactions at the molecular level to discovering new therapeutic roles and refining the very methods used to study them.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclobutyl-4-phenylpiperazine, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclobutyl groups can be introduced via alkylation of phenylpiperazine precursors using cyclobutyl halides under reflux in aprotic solvents (e.g., DMF or THF) with bases like K₂CO₃ . Optimization includes varying temperature (60–120°C), reaction time (12–48 hours), and stoichiometric ratios (1:1.2–1.5 for cyclobutyl halide to piperazine). Purity is assessed via HPLC or GC-MS, with yields ranging from 45% to 75% depending on steric hindrance .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions. The cyclobutyl group shows distinct multiplet signals (δ 1.8–2.5 ppm for protons, δ 20–35 ppm for carbons), while aromatic protons in the phenyl group appear at δ 6.8–7.4 ppm .
  • FT-IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and C-H (sp³, 2800–3000 cm⁻¹) validate the piperazine and cyclobutyl moieties .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 230 for [M+H]⁺) and fragmentation patterns confirm molecular weight and structural integrity .

Q. How do the physicochemical properties (e.g., solubility, logP) of this compound impact its experimental handling?

  • Methodology :

  • Solubility : Poor aqueous solubility (logP ~2.8) necessitates polar aprotic solvents (DMSO, ethanol) for in vitro assays. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) .
  • Stability : Stability studies under varying pH (2–10) and temperatures (4°C to 40°C) guide storage conditions (e.g., inert atmosphere, desiccated at −20°C) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodology : Hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) model electron distribution and frontier molecular orbitals (HOMO-LUMO gaps). Studies show the cyclobutyl ring induces steric strain, lowering HOMO energy (−6.2 eV) and reducing nucleophilicity compared to unsubstituted analogs . Charge density maps reveal electron-deficient regions at the piperazine nitrogen, guiding derivatization for targeted reactivity .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition) for this compound derivatives?

  • Methodology :

  • Docking Simulations : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., carbonic anhydrase). Discrepancies arise from variations in substituent orientation (e.g., cyclobutyl vs. cyclohexyl groups) affecting hydrophobic interactions .
  • Kinetic Assays : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. Contradictory IC₅₀ values (e.g., 10 μM vs. 50 μM) may stem from assay conditions (pH, co-solvents) or enzyme isoforms .

Q. How are crystallographic techniques (e.g., SHELX) applied to resolve 3D structures of this compound complexes?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines lattice parameters and hydrogen-bonding networks. Challenges include crystal twinning due to flexible cyclobutyl rings. Data collection at 100 K minimizes thermal motion, yielding R-factors <5% for high-resolution structures .

Q. What safety protocols are critical for handling this compound in high-throughput screening?

  • Methodology :

  • PPE : Gloves (nitrile), goggles, and lab coats prevent dermal/ocular exposure. Fume hoods (0.5 m/s airflow) mitigate inhalation risks .
  • Waste Disposal : Neutralization with dilute HCl (1M) followed by solidification (vermiculite) ensures compliant disposal .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。